molecular formula C24H22ClN5O2 B7711015 1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-methoxyphenyl)piperazine

1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-methoxyphenyl)piperazine

Cat. No.: B7711015
M. Wt: 447.9 g/mol
InChI Key: SKTLCJXYTDQHNE-UHFFFAOYSA-N
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Description

1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-methoxyphenyl)piperazine is a complex organic compound that features a combination of aromatic rings, heterocycles, and functional groups

Preparation Methods

The synthesis of 1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-methoxyphenyl)piperazine typically involves multi-step organic reactions. The synthetic route may include the formation of the oxadiazole ring, followed by the coupling of the pyridine and piperazine moieties. Common reagents used in these reactions include chlorinating agents, oxidizing agents, and various catalysts to facilitate the formation of the desired product. Industrial production methods would likely involve optimization of these reactions to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The aromatic rings and heterocycles can be oxidized under specific conditions, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the oxadiazole ring or other functional groups, potentially leading to the formation of amines or other reduced products.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck reactions, to form larger, more complex molecules.

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts for coupling reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-methoxyphenyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics or as a component in advanced materials.

    Pharmacology: Research into its interactions with biological targets can provide insights into its potential therapeutic effects and mechanisms of action.

    Industrial Applications: The compound may be used in the synthesis of other complex molecules or as a reagent in various chemical processes.

Mechanism of Action

The mechanism of action of 1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-methoxyphenyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar compounds include other piperazine derivatives and oxadiazole-containing molecules. Compared to these compounds, 1-{3-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]pyridin-2-yl}-4-(2-methoxyphenyl)piperazine may offer unique advantages in terms of its electronic properties, stability, and potential biological activity. Examples of similar compounds include:

  • 1-(4-Chlorophenyl)piperazine
  • 2-(4-Methoxyphenyl)-1,2,4-oxadiazole
  • Pyridine derivatives with various substituents

These comparisons highlight the compound’s potential for diverse applications and its unique properties that distinguish it from other similar molecules.

Properties

IUPAC Name

3-(4-chlorophenyl)-5-[2-[4-(2-methoxyphenyl)piperazin-1-yl]pyridin-3-yl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22ClN5O2/c1-31-21-7-3-2-6-20(21)29-13-15-30(16-14-29)23-19(5-4-12-26-23)24-27-22(28-32-24)17-8-10-18(25)11-9-17/h2-12H,13-16H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SKTLCJXYTDQHNE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1N2CCN(CC2)C3=C(C=CC=N3)C4=NC(=NO4)C5=CC=C(C=C5)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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